molecular formula C11H11N3O4S B2466339 Ethyl 2-(3-(thiophen-2-yl)ureido)oxazole-4-carboxylate CAS No. 1203073-16-8

Ethyl 2-(3-(thiophen-2-yl)ureido)oxazole-4-carboxylate

Cat. No. B2466339
CAS RN: 1203073-16-8
M. Wt: 281.29
InChI Key: ZCMRBNYKEHADQH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(thiophen-2-yl)ureido)oxazole-4-carboxylate is a compound that falls under the category of thiophene-based analogs . Thiophene-based analogs have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Characterization

Compounds related to "Ethyl 2-(3-(thiophen-2-yl)ureido)oxazole-4-carboxylate" have been synthesized through various methods, including microwave-assisted synthesis and palladium-catalyzed reactions. For instance, Verrier et al. (2009) demonstrated the direct and regioselective alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate, showcasing its versatility as a precursor in organic synthesis Verrier, C., Hoarau, C., & Marsais, F. (2009). Similarly, Yavari et al. (2008) discussed an efficient synthesis of ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates under solvent-free conditions, highlighting the compound's potential in creating functionalized molecules Yavari, I., Hossaini, Z., Souri, S., & Sabbaghan, M. (2008).

Biological Activities

Research on similar compounds has uncovered a range of biological activities, such as antimicrobial, antilipase, and antiurease effects. Başoğlu et al. (2013) found that certain synthesized compounds containing penicillanic acid or cephalosporanic acid moieties exhibited good to moderate antimicrobial activity Başoğlu, S., Ulker, S., Alpay‐Karaoglu, S., & Demirbas, N. (2013). This indicates the potential for "this compound" to serve as a scaffold for developing new antimicrobial agents.

Potential Applications in Cancer Research

Compounds structurally related to "this compound" have also shown promise in cancer research. Riadi et al. (2021) synthesized a new quinazolinone-based derivative, demonstrating potent cytotoxic activity against various human cancer cell lines, suggesting the compound's utility in designing new anti-cancer agents Riadi, Y., Alamri, M., Geesi, M. H., Anouar, E., Ouerghi, O., Alabbas, A., Alossaimi, M. A., Altharawi, A., Dehbi, O., & Alqahtani, S. M. (2021).

Mechanism of Action

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Future Directions

Thiophene and its derivatives continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . They are remarkably effective compounds both with respect to their biological and physiological functions . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .

properties

IUPAC Name

ethyl 2-(thiophen-2-ylcarbamoylamino)-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-2-17-9(15)7-6-18-11(12-7)14-10(16)13-8-4-3-5-19-8/h3-6H,2H2,1H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMRBNYKEHADQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)NC(=O)NC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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